

2-(Benzyloxy)benzamide molecular weight

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Compound of Interest

Compound Name: 2-(Benzyloxy)benzamide

Cat. No.: B181275

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An In-depth Technical Guide to **2-(Benzyloxy)benzamide** for Drug Discovery Professionals

Introduction

2-(Benzyloxy)benzamide is a derivative of benzamide, a class of compounds with a wide range of pharmacological activities.^[1] This molecule, characterized by a benzoyl group attached to a benzyl ether, has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its structural framework provides a versatile platform for developing novel therapeutic agents targeting a variety of biological pathways. Recent research has highlighted the potential of **2-(benzyloxy)benzamide** derivatives in diverse therapeutic areas, including the management of pain and inflammation, neuroprotection, and the treatment of inflammatory skin conditions.^{[2][3][4]} This guide offers a comprehensive technical overview of **2-(Benzyloxy)benzamide**, focusing on its physicochemical properties, synthesis, and applications for researchers and professionals in drug development.

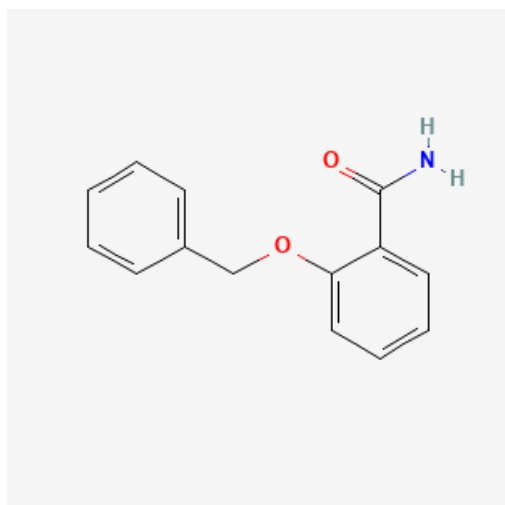
Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties are critical in determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The key physicochemical data for **2-(Benzyloxy)benzamide** are summarized below:

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₃ NO ₂	[5][6]
Molecular Weight	227.26 g/mol	[5][6]
CAS Number	29579-11-1	[5]
IUPAC Name	2-(phenylmethoxy)benzamide	[5]
Melting Point	114-115 °C	[7]
Boiling Point (Predicted)	405.3 ± 28.0 °C	[7]
Density (Predicted)	1.178 ± 0.06 g/cm ³	[7]
LogP	2.1904	[6]

Chemical Structure:

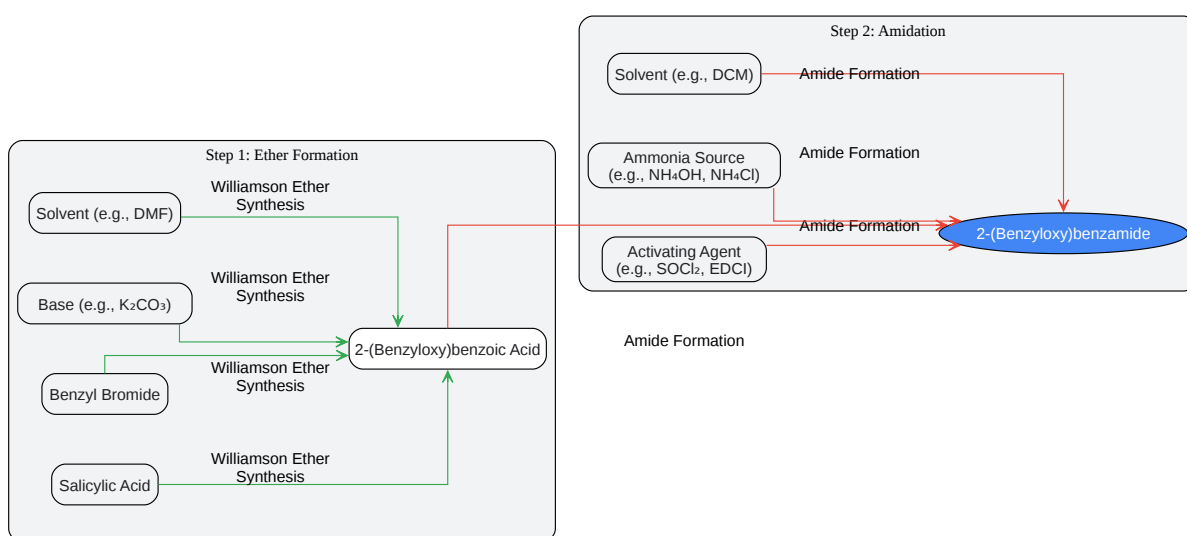


Source: PubChem CID 296051[5]

Synthesis and Mechanistic Rationale

The synthesis of **2-(Benzyloxy)benzamide** can be achieved through several routes. A common and reliable method involves the Williamson ether synthesis to form the benzyl ether, followed by amidation of the carboxylic acid. This multi-step process allows for high yields and purity.

Conceptual Synthesis Workflow:



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Caption: General synthesis pathway for **2-(Benzyloxy)benzamide**.

Rationale for Experimental Choices:

- **Step 1: Williamson Ether Synthesis:** Salicylic acid is used as the starting material. The phenolic hydroxyl group is more acidic than the carboxylic acid proton and can be selectively deprotonated by a suitable base like potassium carbonate (K_2CO_3). Benzyl bromide serves as the electrophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of S_N2 reaction, facilitating the nucleophilic attack of the phenoxide on the benzyl bromide.
- **Step 2: Amidation:** The resulting 2-(benzyloxy)benzoic acid is then converted to the amide. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride ($SOCl_2$), followed by reaction with an ammonia source. Alternatively, peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to directly form the amide bond in the presence of ammonia.

Applications in Drug Development

The **2-(benzyloxy)benzamide** scaffold has been identified as a promising starting point for the development of novel therapeutics.

TRPM8 Antagonism

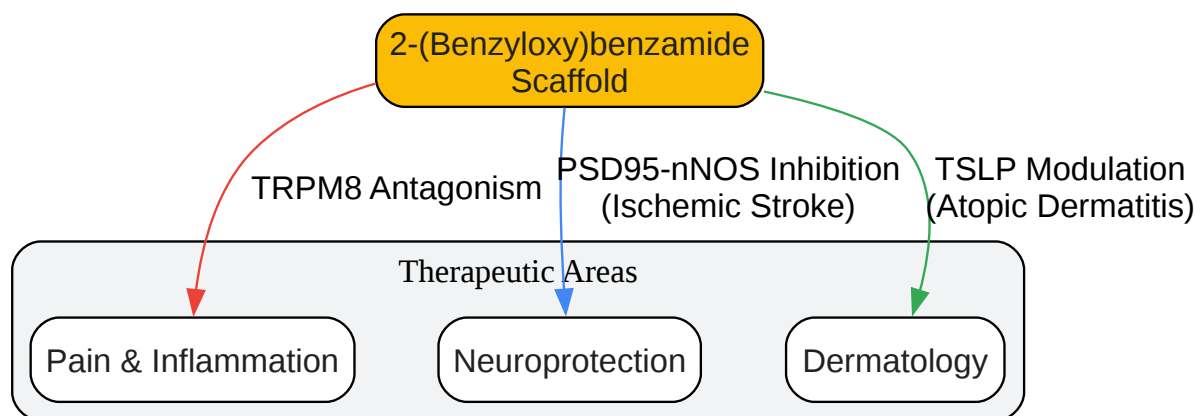
A series of **2-(benzyloxy)benzamides** have been identified as potent functional antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.^[2] TRPM8 is a cold-sensing receptor that is implicated in pain and inflammatory conditions. Antagonists of this channel are being investigated as potential analgesics.

Neuroprotection in Ischemic Stroke

Derivatives of benzyloxy benzamide have been synthesized and evaluated as neuroprotective agents.^[3] Specifically, they have been designed to disrupt the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction, a key pathway in neuronal damage following an ischemic stroke.^[3] One promising compound from this class demonstrated significant therapeutic effects in a rat model of middle cerebral artery occlusion.^[3]

Treatment of Atopic Dermatitis

In the field of dermatology, benzyloxy benzamide derivatives have been investigated as modulators of thymic stromal lymphopoietin (TSLP), a cytokine involved in the inflammatory cascade of atopic dermatitis.[4] A lead compound from this series was found to inhibit the expression of key inflammatory mediators, suggesting its potential as a topical treatment for this chronic skin condition.[4]



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Caption: Therapeutic applications of the **2-(benzyloxy)benzamide** scaffold.

Experimental Protocol: Synthesis of 2-(Benzyloxy)benzamide

This protocol describes a representative bench-scale synthesis.

Materials and Reagents:

- 2-Hydroxybenzamide
- Benzyl bromide
- Potassium carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)

- Hexanes
- Deionized water
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄), anhydrous

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
- **Solvent Addition:** Add anhydrous DMF to the flask until the solids are suspended.
- **Addition of Benzyl Bromide:** While stirring, add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.
- **Reaction:** Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with deionized water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield **2-(benzyloxy)benzamide** as a white solid.
- **Characterization:** Confirm the identity and purity of the product using techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Safety and Handling

While a specific safety data sheet for **2-(Benzyloxy)benzamide** is not readily available, precautions should be based on the data for related compounds such as benzamide and benzyl ethers.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[\[11\]](#)
- Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[\[8\]](#)[\[11\]](#) Avoid contact with skin and eyes.[\[8\]](#)[\[11\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[10\]](#)
- Spill Response: In case of a spill, avoid generating dust. Dampen the solid material with a suitable solvent like ethanol and collect it in a sealed container for disposal.[\[12\]](#)
- Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[\[10\]](#)

Conclusion

2-(Benzyloxy)benzamide is a valuable molecular scaffold with demonstrated potential in the development of novel therapeutic agents. Its straightforward synthesis and versatile structure allow for the creation of diverse chemical libraries for screening against various biological targets. The successful application of its derivatives as TRPM8 antagonists, neuroprotective agents, and TSLP modulators underscores its importance in modern drug discovery. Further investigation into the structure-activity relationships of this compound class is likely to yield new and improved drug candidates for a range of diseases.

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